
Val-Tyr-Val
Overview
Description
Val-Tyr-Val (VYV) is a tripeptide composed of valine (Val), tyrosine (Tyr), and valine (Val), with the molecular formula C₁₉H₂₉N₃O₅ and a molecular weight of 379.45 Da (CAS: V8376) . It is widely utilized as an internal standard (IS) in liquid chromatography-mass spectrometry (LC-MS) due to its low analytical variability (<2% RSD) and robust performance in normalization workflows . Its structural stability, characterized by a hydrophobic valine-rich sequence and a central tyrosine residue, enables applications in crystallography, metabolomics, and peptide separation studies .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
General Protocol
SPPS remains the gold standard for Val-Tyr-Val synthesis due to its scalability and reproducibility. The process involves sequential coupling of amino acids to a resin-bound chain, followed by deprotection and cleavage. A typical workflow includes:
Resin Selection : Wang or Rink amide resins are preferred for their compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry .
Amino Acid Activation : Coupling reagents such as HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) and HOBt (hydroxybenzotriazole) activate carboxyl groups, enabling efficient bond formation .
Deprotection : Piperidine (20% in DMF) removes Fmoc groups after each coupling step .
Cleavage : A mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (95:2.5:2.5 v/v) liberates the peptide from the resin .
Example Synthesis:
In a 5 μmol-scale automated SPPS protocol, this compound was synthesized with the following steps :
-
Resin Loading : Fmoc-Val-Wang resin (0.68 mmol/g) swelled in DMF for 30 minutes.
-
Deprotection : Treated with 20% piperidine/DMF (2 × 5 minutes).
-
Coupling : Fmoc-Tyr(tBu)-OH and Fmoc-Val-OH sequentially coupled using HCTU (0.9 eq), HOBt (1 eq), and DIPEA (2 eq) in DMF (30-minute reactions).
-
Final Cleavage : Resin stirred in TFA/H2O/TIS (95:2.5:2.5) for 2 hours, followed by precipitation in cold diethyl ether.
Yield : 27–19.3% after HPLC purification .
Precursor Preparation: L-Valine and L-Tyrosine
L-Valine Resolution
High-purity L-valine, a critical precursor, is obtained via chemical resolution of racemic DL-valine. The patent CN1477096A outlines a method using D- or L-dibenzoyl tartaric acid (DBTA) as resolving agents :
Procedure :
-
Dissolution : DL-valine (1 eq) and D-DBTA (0.5–1.2 eq) dissolved in dilute HCl (pH 1–2).
-
Crystallization : Heated to 60–100°C for 0.5–2 hours, then cooled to 25°C.
-
Filtration : Crystalline D-Val·D-DBTA complex isolated.
-
Neutralization : Complex treated with NaOH in ethanol to yield L-valine (ee >99%) .
Conditions :
Parameter | Value |
---|---|
Temperature | 60–100°C |
Resolving Agent | D-DBTA |
Solvent | 10% HCl |
Yield (L-Val) | 65–70% |
Solution-Phase Synthesis
While less common, solution-phase synthesis is employed for small-scale or modified peptide production. Key steps include:
-
Fragment Condensation : Protected Val-Tyr and Val segments coupled using DCC (dicyclohexylcarbodiimide) and HOBt.
-
Global Deprotection : Acidolysis with TFA removes tert-butyl (tBu) and other acid-labile protecting groups.
Challenges :
-
Low yields (15–20%) due to intermediate purification requirements.
Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Crude this compound is purified via reverse-phase HPLC using gradients of acetonitrile/water (0.1% TFA). Typical conditions :
Column | C18 (5 μm, 250 × 4.6 mm) |
---|---|
Flow Rate | 1 mL/min |
Gradient | 10–50% acetonitrile over 30 minutes |
Retention Time | 8.5–13.6 minutes |
Purity : >95% after semi-preparative HPLC .
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) confirms molecular weight (379.5 Da) and sequence :
Comparative Analysis of SPPS Protocols
Parameter | Manual SPPS | Automated SPPS |
---|---|---|
Scale | 10–30 μmol | 5–50 μmol |
Coupling Reagents | HCTU/HOBt | HCTU/HOBt |
Yield | 27% | 19.3% |
Purity | 77–99% | >95% |
Key Advantage | Cost-effective | High reproducibility |
Challenges and Optimizations
Truncation Products
Incomplete couplings generate truncated sequences (e.g., Val-Tyr). Mitigation strategies include :
-
Double Couplings : Repeating coupling steps with fresh reagents.
-
Kaiser Test : Monitoring free amino groups after each step.
Solvent Systems
Chemical Reactions Analysis
Types of Reactions: Val-Tyr-Val can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidized derivatives.
Reduction: Reduction reactions can target the peptide bonds or specific functional groups within the peptide.
Substitution: The amino groups or hydroxyl groups in the peptide can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or periodate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or dithiothreitol (DTT) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Oxidized derivatives of tyrosine, such as dityrosine.
Reduction: Reduced forms of the peptide or specific functional groups.
Substitution: Modified peptides with substituted amino or hydroxyl groups.
Scientific Research Applications
Val-Tyr-Val has a wide range of applications in scientific research, including:
Chemistry: Used as a model peptide for studying peptide synthesis, structure, and reactivity.
Biology: Investigated for its potential role in modulating biological processes, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases, including its role as an angiotensin I-converting enzyme (ACE) inhibitor.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques like HPLC.
Mechanism of Action
The mechanism of action of Val-Tyr-Val involves its interaction with specific molecular targets and pathways. For example, as an ACE inhibitor, this compound can bind to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II. This inhibition leads to vasodilation and reduced blood pressure. Additionally, this compound may interact with other proteins and receptors, modulating various cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Val-Tyr-Val shares functional and structural similarities with other small peptides and amino acid derivatives. Below is a comparative analysis based on molecular properties, analytical performance, and biological interactions.
Molecular and Structural Characteristics
Structural Insights :
- This compound exhibits superior stability in crystallography studies compared to Ala-Ala-Ala and Ala-Tyr , as evidenced by consistent electron density maps of HEPES and phosphate co-crystallization partners in PepTSt structures .
- The tyrosine residue in this compound facilitates interactions with ibuprofen via hydrogen bonding, a property shared with Val-Tyr but absent in valine-only peptides .
Analytical Performance
LC-MS and Chromatography
- This compound demonstrates exceptional reproducibility in LC-MS, with a %RSD <2% for peak intensity, outperforming Leu-Enkephalin (%RSD <16%) as an internal standard .
- In mixed-mode chromatography, this compound shows pH-dependent retention (k = 5–15) and symmetrical peaks (As ≈ 1.0), whereas Bradykinin (k = 15–30) exhibits tailing under similar conditions .
- ZenoTOF 7600 System quantification of this compound achieves a linear dynamic range (LDR) of 2.5 fg/µL–1000 pg/µL (r² >0.99), surpassing the sensitivity of larger peptides like Angiotensin II .
Electrophoretic Separation
- In capillary electrochromatography (CEC), this compound resolves efficiently from Methionine-enkephalin and LHRH due to its intermediate hydrophobicity (logP = 1.2) and charge (+1 at pH 7) .
Metabolic Roles
- Unlike Val-Ile-Leu , which modulates antibiotic biosynthesis in Streptomyces, this compound lacks direct metabolic regulatory functions .
Bioactivity
- Cyclized derivatives of this compound (e.g., cyclo-(Cys-Arg-Lys-Asp-Val-Tyr-)) exhibit enhanced immunostimulatory activity compared to linear analogs, with 2–3-fold higher macrophage phagocytosis and antibody production .
Key Research Findings
Crystallography and Binding Interactions
- Molecular dynamics simulations reveal that this compound forms stronger van der Waals contacts with ibuprofen (ΔG = −5.2 kcal/mol) than Val-Tyr (ΔG = −4.1 kcal/mol) .
Biological Activity
Val-Tyr-Val (Valine-Tyrosine-Valine) is a tripeptide that has garnered attention due to its potential biological activities, particularly in the context of cardiovascular health and enzyme inhibition. This article delves into its synthesis, biological mechanisms, and relevant case studies that highlight its therapeutic applications.
1. Synthesis of this compound
This compound can be synthesized using solid-phase peptide synthesis (SPPS) , a widely employed method in peptide chemistry. The synthesis involves:
- Coupling : The initial valine is attached to a solid resin, followed by the sequential addition of tyrosine and another valine using coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) .
- Deprotection : Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) .
- Cleavage : The final product is cleaved from the resin and purified via high-performance liquid chromatography (HPLC) .
2. Biological Mechanisms
This compound exhibits significant biological activity primarily through its role as an angiotensin I-converting enzyme (ACE) inhibitor . This mechanism is crucial for regulating blood pressure:
- ACE Inhibition : By binding to the active site of ACE, this compound prevents the conversion of angiotensin I to angiotensin II, leading to vasodilation and reduced blood pressure.
- Absorption Studies : Research indicates that this compound can be absorbed intact into human plasma, demonstrating a peak concentration approximately two hours post-administration. Doses of 12 mg resulted in significant increases in plasma levels, indicating effective bioavailability .
3.1 Antihypertensive Effects
A study conducted on normotensive human subjects showcased the antihypertensive potential of this compound. Key findings included:
- A greater than ten-fold increase in plasma concentration after administration.
- An elimination half-life of approximately 3.1 hours, supporting its potential as a therapeutic agent for hypertension management .
3.2 Enzyme Inhibition Studies
Further investigations into the enzymatic activity of this compound revealed:
- Its effectiveness as an ACE inhibitor was comparable to other known peptides, suggesting its utility in developing peptide-based antihypertensive drugs.
- The compound's ability to modulate various biological pathways highlights its role in pharmacological applications beyond hypertension .
4. Comparative Analysis with Other Peptides
To better understand the efficacy of this compound, a comparative analysis with other dipeptides and tripeptides was conducted:
5. Conclusion
This compound demonstrates promising biological activities, particularly as an ACE inhibitor with significant implications for cardiovascular health. Its effective absorption and bioavailability make it a candidate for further pharmacological exploration. As research progresses, this compound may pave the way for new therapeutic strategies in managing hypertension and possibly other conditions influenced by enzyme modulation.
Properties
CAS No. |
17355-22-5 |
---|---|
Molecular Formula |
C19H29N3O5 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C19H29N3O5/c1-10(2)15(20)18(25)21-14(9-12-5-7-13(23)8-6-12)17(24)22-16(11(3)4)19(26)27/h5-8,10-11,14-16,23H,9,20H2,1-4H3,(H,21,25)(H,22,24)(H,26,27)/t14-,15-,16-/m0/s1 |
InChI Key |
ZNGPROMGGGFOAA-JYJNAYRXSA-N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)O)N |
Key on ui other cas no. |
17355-22-5 |
sequence |
VYV |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.